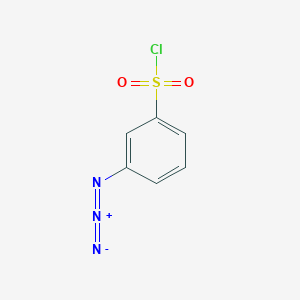

m-Azidobenzensulfonyl chloride

Description

Contextualization of Azides in Contemporary Organic Chemistry

Organic azides are compounds containing the energetic azido (B1232118) (–N₃) functional group. wikipedia.org Historically, their high energy content and potential instability led to cautious use. wikipedia.org However, modern synthetic chemistry has embraced azides for their diverse and powerful reactivity. They are key players in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction so significant it was recognized with the 2022 Nobel Prize in Chemistry. baseclick.eu This reaction allows for the efficient and specific formation of stable triazole linkages in aqueous environments, making it ideal for bioconjugation and the labeling of biomolecules. baseclick.eu

Beyond click chemistry, azides serve as precursors to amines through reactions like the Staudinger ligation, offering a way to introduce a protected amine group that can be unmasked under mild conditions. wikipedia.orgbaseclick.eu They also participate in various cycloaddition reactions and rearrangements, making them flexible intermediates for synthesizing heterocycles and other complex organic structures. wiley.comnih.gov The azide (B81097) group's stability in many reaction conditions, such as acidic or basic environments, further enhances its utility as a synthetic building block. baseclick.eu

Role of Sulfonyl Chlorides in Enabling Chemical Transformations

Sulfonyl chlorides (RSO₂Cl) are a class of highly reactive organic compounds widely used as intermediates in organic and medicinal synthesis. magtech.com.cn Their reactivity stems from the electrophilic nature of the sulfur atom, making them susceptible to attack by a wide range of nucleophiles. wikipedia.org One of their most common applications is the formation of sulfonamides through reaction with primary or secondary amines, a transformation crucial in medicinal chemistry for creating compounds with diverse biological activities. sigmaaldrich.com Similarly, their reaction with alcohols yields sulfonate esters. wikipedia.org

Sulfonyl chlorides are not limited to simple substitution reactions. They can participate in Friedel-Crafts reactions to form sulfones, and under certain conditions, they can be used in chlorination, sulfonylation, and arylation reactions. magtech.com.cnwikipedia.org The sulfonyl chloride group can be a source of sulfenes, sulfonyl, and aryl groups, highlighting its versatility in constructing a variety of chemical scaffolds. magtech.com.cn

Strategic Positioning of m-Azidobenzenesulfonyl Chloride in Advanced Chemical Synthesis and Chemical Biology

The strategic value of m-azidobenzenesulfonyl chloride lies in the combination of the azide and sulfonyl chloride functionalities within a single molecule. This dual reactivity allows for orthogonal chemical modifications, where each functional group can be reacted independently without interfering with the other.

In advanced chemical synthesis , this bifunctionality is exploited to create complex molecular architectures. For instance, the sulfonyl chloride can first react with an amine to form a stable sulfonamide linkage, leaving the azide group available for a subsequent click reaction with an alkyne. This sequential reactivity is invaluable in constructing intricate heterocyclic systems and in solid-phase synthesis. ethernet.edu.etsci-hub.se

In chemical biology , m-azidobenzenesulfonyl chloride and its isomers are powerful tools for probing biological processes. They are used as photoaffinity labeling reagents and cross-linkers to identify and map protein-protein interactions. nih.govthermofisher.com The sulfonyl chloride can be used to attach the molecule to a specific site on a "bait" protein. thermofisher.com The azide group, upon photoactivation, forms a highly reactive nitrene that can covalently bind to nearby molecules, thus capturing transient interactions with "prey" proteins. This technique is instrumental in understanding the intricate networks of protein interactions that govern cellular functions. nih.gov Furthermore, the azide group facilitates the attachment of reporter molecules, such as fluorescent dyes, through click chemistry, enabling the visualization and tracking of biomolecules within living systems. nih.gov

Scope and Academic Relevance of Research on m-Azidobenzenesulfonyl Chloride

Research involving m-azidobenzenesulfonyl chloride and related azidosulfonyl chlorides is highly relevant across multiple scientific disciplines. The continued exploration of its reactivity contributes to the fundamental understanding of organic reaction mechanisms. acs.org Its application in synthesizing novel compounds is a cornerstone of drug discovery and materials science. wiley.comsigmaaldrich.com In medicinal chemistry, derivatives of azidobenzenesulfonyl chlorides have been investigated for potential antimicrobial and anticancer activities.

The academic relevance is underscored by its use in cutting-edge research areas such as proteomics, where it helps to elucidate complex biological pathways, and in the development of advanced biomaterials. wiley.comnih.gov The ability to synthesize and precisely modify RNA and other biopolymers using reagents like azidosulfonyl chlorides opens new avenues for therapeutic interventions and diagnostic tools. nih.govnih.gov The ongoing research ensures that m-azidobenzenesulfonyl chloride will remain a significant and versatile tool for chemists and biologists alike.

Structure

3D Structure

Properties

IUPAC Name |

3-azidobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-3-1-2-5(4-6)9-10-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLHPFZQYUHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134646-65-4 | |

| Record name | 3-azidobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for M Azidobenzenesulfonyl Chloride

Established Synthetic Routes to m-Azidobenzenesulfonyl Chloride

The synthesis of m-azidobenzenesulfonyl chloride can be achieved through several established chemical pathways. The most prominent and widely utilized method involves the transformation of a readily available precursor, 3-aminobenzenesulfonic acid, also known as metanilic acid.

Diazotization and Azidation Protocols from Precursor Sulfanilic Acids

The primary route to m-azidobenzenesulfonyl chloride begins with metanilic acid. This multi-step synthesis is reliable and proceeds through well-understood reaction mechanisms.

The process commences with the diazotization of metanilic acid. In this step, the primary aromatic amine group (-NH₂) on metanilic acid is converted into a diazonium salt (-N₂⁺). This is typically achieved by treating an acidic aqueous solution of metanilic acid with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C). The acid, commonly hydrochloric acid, reacts with sodium nitrite in situ to produce nitrous acid (HNO₂), which is the key reagent for the transformation. cbijournal.comalfa-chemistry.com The resulting diazonium salt of metanilic acid is a reactive intermediate.

Following diazotization, the diazonium group is replaced by an azide (B81097) group (-N₃). This is accomplished by introducing an azide salt, most commonly sodium azide (NaN₃), to the solution containing the diazonium salt. The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen molecule (N₂), which is an excellent leaving group, to form 3-azidobenzenesulfonic acid. This method is a common and effective way to synthesize aryl azides. nih.gov

The final step is the conversion of the sulfonic acid group (-SO₃H) into a sulfonyl chloride (-SO₂Cl). This is a halogenation reaction achieved by treating 3-azidobenzenesulfonic acid with a strong chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this transformation, replacing the hydroxyl group of the sulfonic acid with a chlorine atom.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Metanilic acid | NaNO₂, HCl, 0-5 °C | 3-Sulfobenzenediazonium chloride | Diazotization |

| 2 | 3-Sulfobenzenediazonium chloride | NaN₃ | 3-Azidobenzenesulfonic acid | Azidation (Nucleophilic Substitution) |

| 3 | 3-Azidobenzenesulfonic acid | SOCl₂ or PCl₅ | m-Azidobenzenesulfonyl chloride | Chlorination |

Halogenation and Sulfonation Pathways

An alternative, though less common, theoretical pathway involves the direct chlorosulfonation of a precursor molecule. Chlorosulfonation is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the source of chlorine. nih.govstackexchange.com

In this potential pathway, a substituted benzene (B151609) ring could be directly converted to the sulfonyl chloride. For instance, the direct chlorosulfonation of azidobenzene (B1194522) with chlorosulfonic acid could theoretically yield m-azidobenzenesulfonyl chloride, as the azide group is a meta-directing deactivator. However, this method is often hazardous due to the high reactivity of chlorosulfonic acid, especially with a potentially unstable moiety like an azide, and can lead to charring and side products. google.com The electrophile in this reaction is believed to be SO₂Cl⁺, which attacks the aromatic ring. stackexchange.com Given the challenges and hazards, the pathway originating from metanilic acid is generally preferred for its reliability and milder conditions.

Functional Group Interconversions and Orthogonal Reactivity

m-Azidobenzenesulfonyl chloride possesses two distinct functional groups: the azide and the sulfonyl chloride. Their differing chemical reactivities allow for selective transformations, making the compound a valuable bifunctional linker.

Transformations of the Azide Moiety

The azide group can undergo several important reactions, often while the sulfonyl chloride group remains intact or is first converted to a more stable sulfonamide.

Staudinger Reduction : The azide can be selectively reduced to a primary amine (-NH₂) under mild conditions using the Staudinger reaction. wikipedia.orgorganic-chemistry.org This involves treatment with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the amine (m-aminobenzenesulfonyl chloride or a derivative) and a phosphine oxide byproduct. alfa-chemistry.comwikipedia.orgnih.govyoutube.com This transformation is highly efficient and avoids harsh reducing agents that might affect the sulfonyl chloride group. mdma.ch

Azide-Alkyne Cycloaddition (Click Chemistry) : The azide group is an excellent participant in 1,3-dipolar cycloadditions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orginterchim.fr This reaction, a cornerstone of "click chemistry," involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgbroadpharm.com This reaction is highly specific, high-yielding, and tolerant of a wide range of functional groups, making it ideal for linking molecules together. nih.gov

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. The azide group is generally unreactive under these conditions.

Sulfonamide Formation : The most common reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form stable sulfonamides (-SO₂NR₂). cbijournal.comekb.eg This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ucl.ac.uk The reaction of m-azidobenzenesulfonyl chloride with an amine yields the corresponding m-azidobenzenesulfonamide, a key intermediate for more complex derivatives.

Sulfonate Ester Formation : Reaction with alcohols in the presence of a base leads to the formation of sulfonate esters (-SO₃R). This provides another avenue for derivatization, although the formation of sulfonamides is more common in medicinal and materials chemistry applications. ucl.ac.uk

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Azide (-N₃) | Staudinger Reduction | 1. PPh₃ 2. H₂O | Amine (-NH₂) |

| Azide (-N₃) | CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonamide Formation | Primary/Secondary Amine, Base | Sulfonamide (-SO₂NR₂) |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonate Ester Formation | Alcohol, Base | Sulfonate Ester (-SO₂OR) |

Synthesis of Advanced Derivatives and Analogues of m-Azidobenzenesulfonyl Chloride

The orthogonal reactivity of m-azidobenzenesulfonyl chloride makes it an ideal scaffold for synthesizing advanced molecules, particularly those used in chemical biology and drug discovery.

One major application is in the creation of photoaffinity labels . nih.gov These are molecular probes designed to identify the biological targets of small molecules. wustl.eduresearchgate.net A typical strategy involves a two-step process:

The sulfonyl chloride group is reacted with an amine present on a ligand or drug molecule of interest, forming a stable sulfonamide linkage.

The resulting molecule, now containing the ligand and the azidoaryl group, is introduced to a biological system. Upon irradiation with UV light, the aryl azide generates a highly reactive nitrene intermediate, which covalently cross-links to any nearby protein target it is bound to. The reporter tag allows for subsequent isolation and identification of the protein. nih.gov

Another powerful application involves sequential derivatization using both functional handles. For example, a library of diverse benzenesulfonamide (B165840) derivatives can be created by first reacting m-azidobenzenesulfonyl chloride with various amines. nih.gov The resulting m-azidobenzenesulfonamides can then be further functionalized via click chemistry, reacting the azide with a range of alkynes to generate a series of 1,2,3-triazol-1-ylbenzenesulfonamides. nih.gov This modular approach allows for the rapid synthesis of complex molecules with potential applications as enzyme inhibitors or other biologically active agents. nih.gov

Design Principles for m-Azidobenzenesulfonyl Chloride-Derived Scaffolds

The design of molecular scaffolds derived from m-azidobenzenesulfonyl chloride is principally guided by the strategic and sequential utilization of its two distinct reactive sites. This allows for the construction of diverse chemical libraries and targeted molecular probes. The core principle involves leveraging the differential reactivity of the sulfonyl chloride and azide moieties to introduce various functionalities in a controlled manner.

Orthogonal Reactivity: The sulfonyl chloride and azide groups exhibit orthogonal reactivity, meaning that the reaction of one group can be achieved without affecting the other under specific conditions.

Sulfonamide Formation: The sulfonyl chloride is highly electrophilic and reacts readily with primary and secondary amines to form robust sulfonamide linkages. libretexts.orgyoutube.comcbijournal.com This reaction is often the first step in a synthetic sequence, attaching the benzenesulfonyl core to a molecule of interest.

Azide Group Transformations: The azide group is relatively stable under the conditions of sulfonamide formation. Its subsequent modification can be achieved through several powerful reactions:

Click Chemistry: The azide serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. wikipedia.orgyoutube.com This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. This strategy is widely used to conjugate the sulfonyl azide core to other molecules, including biomolecules, fluorescent tags, or affinity labels. nih.govnih.gov

Photoaffinity Labeling (PAL): Aryl azides are well-established photoactive groups used in PAL studies. nih.gov Upon irradiation with UV light, the azide group releases nitrogen gas to generate a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, such as the binding site of a protein. researchgate.net This makes m-azidobenzenesulfonyl chloride derivatives valuable tools for identifying and mapping small molecule-protein interactions. nih.govresearchgate.net

Scaffold Design Applications: The combination of these reactions allows for the design of bifunctional molecules. For example, a molecule can be first attached to the sulfonyl chloride via an amine. The remaining azide can then be used to "click" on a reporter tag (like a fluorophore) or to covalently cross-link to a biological target upon photoactivation. nih.gov This dual-purpose design is a powerful strategy in chemical biology and drug discovery.

| Scaffold Type | Reaction at Sulfonyl Chloride | Reaction at Azide | Resulting Feature | Application Area |

| Tagged Sulfonamides | Reaction with a primary/secondary amine | CuAAC with an alkyne-tagged reporter (e.g., biotin (B1667282), fluorophore) | Conjugation of a reporter group to a target-binding sulfonamide. | Target identification, bio-imaging. |

| Photoaffinity Probes | Reaction with an amine-containing pharmacophore | Photolysis to generate a nitrene | Covalent cross-linking to a biological target. | Mapping drug-protein interactions, target validation. |

| Triazole-Linked Dimers | Reaction with an amine | CuAAC with an alkyne-functionalized molecule | Creation of larger, dimeric structures with a triazole linker. | Supramolecular chemistry, materials science. |

Incorporation into Multicomponent Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The functional groups of m-azidobenzenesulfonyl chloride lend themselves to incorporation into such systems, particularly those involving either the sulfonyl chloride or the azide moiety as a key reactive component.

While direct participation of m-azidobenzenesulfonyl chloride itself in a classical MCR like the Ugi or Passerini reaction is not extensively documented, its derivatives are prime candidates for such transformations. The general principle involves using one of the functional groups to create a substrate suitable for an MCR.

Ugi-Azide Reaction: A notable example is the Ugi-azide reaction, a four-component reaction (4-CR) that involves an aldehyde, an amine, an isocyanide, and an azide (like sodium azide) to produce a tetrazole derivative. researchgate.netnih.gov A synthetic strategy can be envisioned where a sulfonamide, formed from m-azidobenzenesulfonyl chloride and an amine, is then modified to participate in an Ugi-type reaction. More commonly, sulfonyl azides in general can act as the azide component in certain MCRs. The Ugi reaction is known for its ability to rapidly generate libraries of complex, peptide-like molecules from simple building blocks. wikipedia.orgorganic-chemistry.org

A hypothetical MCR pathway could involve:

Pre-modification: Reacting m-azidobenzenesulfonyl chloride with a bifunctional amine (e.g., an amino acid) to form a sulfonamide that also contains a carboxylic acid.

Ugi Reaction: This sulfonamide-acid could then serve as the carboxylic acid component in a standard Ugi four-component reaction, alongside an aldehyde, another amine, and an isocyanide. acs.orgresearchgate.net

This approach allows the sulfonyl azide scaffold to be embedded within a larger, more complex molecule created with high atom economy and efficiency, which are hallmarks of MCRs. The resulting structure would feature a sulfonamide, a bis-amide backbone characteristic of Ugi products, and a still-available azide group for subsequent "click" or photoaffinity applications. wikipedia.org

| MCR Type | Role of Sulfonyl Azide Derivative | Other Components | Resulting Scaffold | Potential Advantage |

| Ugi 4-CR | Provides the carboxylic acid component (after pre-modification). | Aldehyde, Amine, Isocyanide | Complex α-aminoacyl amide derivative containing a sulfonyl azide. | Rapid generation of molecular diversity. |

| Azide-Ugi 4-CR | The azide group acts as the nucleophile. | Aldehyde, Amine, Isocyanide | Tetrazole-containing sulfonamide. | Access to important heterocyclic scaffolds. researchgate.net |

Based on a thorough review of the available scientific literature, it is not possible to generate an article that strictly adheres to the provided outline for the chemical compound “m-Azidobenzenesulfonyl chloride.” The primary reason is the lack of published research detailing the specific synthetic applications requested—namely the formation of Pyrrolobenzothiadiazepines (PBTDs), specific Triazole-Fused Architectures, and Imidazole-Fused Benzothiadiazines—originating from the meta-azido isomer of benzenesulfonyl chloride.

The key reactions outlined, such as intramolecular 1,3-dipolar cycloadditions and aza-Wittig reactions, are well-established methods for synthesizing nitrogen-containing heterocycles. However, the existing literature predominantly describes these reactions using the ortho-azidobenzenesulfonyl precursors. The positional chemistry of the azide group on the benzene ring is critical, as it dictates the geometry and feasibility of the subsequent intramolecular cyclization required to form the specified fused heterocyclic systems. Syntheses starting with the ortho-isomer lead to ring fusions that are structurally distinct from what would be possible with the meta-isomer.

Consequently, generating content that is scientifically accurate and directly relevant to the requested subsections for m-azidobenzenesulfonyl chloride is not feasible without resorting to speculation or using examples based on the incorrect isomer, which would violate the explicit instructions of the request.

Applications of M Azidobenzenesulfonyl Chloride in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

Cyclization Pathways to Benzotriazinones and Quinazolinones

The strategic placement of a reactive azide (B81097) group and a sulfonyl chloride moiety on the same aromatic ring in m-azidobenzenesulfonyl chloride offers intriguing possibilities for the synthesis of fused heterocyclic systems like benzotriazinones and quinazolinones. While direct, documented pathways employing this specific reagent are not extensively reported, plausible synthetic routes can be postulated based on established reactivity patterns of these functional groups.

A hypothetical pathway to a benzotriazinone scaffold could commence with the reaction of m-azidobenzenesulfonyl chloride with an anthranilic acid derivative. The initial step would involve the formation of a sulfonamide linkage between the sulfonyl chloride and the amino group of anthranilic acid. Subsequent intramolecular cyclization could then be induced under appropriate conditions. The azide functionality, upon activation (e.g., thermally or photochemically to form a nitrene, or via a Staudinger reaction followed by aza-Wittig reaction), could potentially react with the carboxylic acid or a derivative thereof to close the triazinone ring.

For the synthesis of quinazolinones, a similar initial sulfonamide formation with an ortho-aminoaryl ketone or amide would be the logical first step. The subsequent cyclization to form the quinazolinone ring would likely involve the participation of the azide group. One potential route involves the reduction of the azide to an amine, followed by a condensation reaction with the carbonyl group of the ortho-substituent to form the heterocyclic ring. Alternatively, an intramolecular cyclization could be envisioned where the azide group, possibly after conversion to a more reactive intermediate, attacks the carbonyl carbon. The specific conditions for these transformations would require careful optimization to favor the desired cyclization pathway over potential side reactions.

Interactive Table: Plausible Intermediates in Heterocycle Synthesis

| Starting Material | Intermediate | Target Heterocycle |

| m-Azidobenzenesulfonyl chloride | N-(2-carboxyphenyl)-3-azidobenzenesulfonamide | Benzotriazinone derivative |

| m-Azidobenzenesulfonyl chloride | N-(2-acetylphenyl)-3-azidobenzenesulfonamide | Quinazolinone derivative |

| m-Azidobenzenesulfonyl chloride | N-(2-carbamoylphenyl)-3-azidobenzenesulfonamide | Quinazolinone derivative |

Integration into Solid-Phase Synthesis Methodologies

The bifunctional nature of m-azidobenzenesulfonyl chloride makes it a potentially valuable tool in solid-phase synthesis (SPS), where one functional group can be used to anchor the molecule to a solid support, leaving the other available for further chemical transformations.

Polymer-Supported Benzenesulfonamide (B165840) Intermediates Derived from Azidobenzenesulfonyl Chloride

In a solid-phase synthesis strategy, m-azidobenzenesulfonyl chloride could be immobilized on a polymer resin. A common approach would involve using a resin functionalized with amino groups (e.g., aminomethyl polystyrene). The sulfonyl chloride moiety of m-azidobenzenesulfonyl chloride would readily react with the amino groups on the resin to form a stable sulfonamide linkage. This would result in a polymer-supported benzenesulfonyl azide, where the azide group is available for subsequent reactions.

This polymer-bound azidobenzenesulfonyl moiety could then serve as a versatile platform for the synthesis of a library of compounds. The azide group can undergo a variety of transformations, such as cycloaddition reactions (e.g., "click chemistry" with alkynes), reduction to an amine for further derivatization, or participation in Staudinger-type reactions. The solid-phase format allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be easily washed away from the resin-bound intermediate.

Cleavage and Derivatization Strategies on Solid Support

A crucial aspect of any solid-phase synthesis is the final cleavage of the desired product from the solid support. For a sulfonamide linkage, several cleavage strategies can be envisioned, although they can be challenging due to the high stability of the sulfonamide bond.

Interactive Table: Potential Solid-Phase Synthesis Parameters

| Parameter | Description |

| Solid Support | Aminomethyl polystyrene, Wang resin, etc. |

| Anchoring Reaction | Reaction of sulfonyl chloride with resin-bound amine |

| Derivatization of Azide | Click chemistry, reduction, Staudinger reaction |

| Cleavage Conditions | Strong acid (e.g., TFA), specific linker cleavage |

M Azidobenzenesulfonyl Chloride in Chemical Biology and Molecular Probing

Design and Application of Photoaffinity Labeling (PAL) Probes

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize molecular interactions in biological systems. nih.govnih.gov It employs probes that contain a photoreactive group, which, upon activation by light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules, thus "labeling" them for subsequent analysis. nih.govenamine.net

Aryl azides are a cornerstone of photoaffinity labeling due to their stability in the dark and their efficient conversion into highly reactive species upon ultraviolet (UV) irradiation. enamine.netthermofisher.com The key photochemical event is the absorption of a photon, which leads to the extrusion of nitrogen gas (N₂) and the generation of a highly reactive singlet nitrene intermediate. su.se

This singlet nitrene is exceptionally reactive and has a very short lifetime. It can participate in a variety of chemical reactions with molecules in its immediate vicinity, including:

C-H Insertion: Insertion into carbon-hydrogen bonds of amino acid side chains.

N-H Insertion: Insertion into nitrogen-hydrogen bonds.

O-H Insertion: Insertion into hydroxyl groups, such as those found in serine or threonine residues or water. researchgate.net

Addition to Double Bonds: Reaction with aromatic residues like tryptophan.

While highly effective, the singlet nitrene can also undergo intramolecular rearrangement to form a dehydroazepine, which is a less reactive species but can still react with nucleophiles. nih.gov To enhance the efficiency of labeling by the desired nitrene intermediate, substituted aryl azides, such as those with fluorine atoms ortho to the azide (B81097) group, have been developed to suppress this rearrangement. nih.gov The nonspecific reactivity of the generated nitrene makes aryl azides excellent tools for covalently capturing binding partners, irrespective of the specific amino acids present at the interaction site. thermofisher.com

Table 1: Key Events in the Photochemistry of Aryl Azides for PAL

| Step | Event | Intermediate/Product | Significance |

| 1 | Photoactivation | Excited-state aryl azide | UV light (typically 254-360 nm) provides the energy for the reaction. thermofisher.com |

| 2 | Nitrogen Extrusion | Singlet Aryl Nitrene + N₂ | Formation of a highly reactive, electron-deficient species. su.se |

| 3 | Covalent Adduction | Covalently Labeled Biomolecule | The nitrene rapidly reacts with adjacent molecules, forming a stable covalent bond. enamine.net |

| 4 | Side Reaction (Potential) | Dehydroazepine | Intramolecular rearrangement can lead to a less reactive species. nih.gov |

The structure of m-azidobenzenesulfonyl chloride is ideally suited for its incorporation into photoaffinity probes. The molecule features two key components: the m-azidophenyl group, which serves as the photoreactive "warhead," and the sulfonyl chloride (-SO₂Cl) group, which acts as a reactive handle for conjugation.

The primary strategy for incorporation involves the reaction of the electrophilic sulfonyl chloride with a nucleophilic functional group on a molecule of interest. This molecule could be a known drug, a metabolite, a peptide, or any ligand for which the biological target is unknown or the binding site needs to be characterized. Common nucleophilic partners include:

Primary and Secondary Amines (-NH₂, -NHR): Reacting to form stable sulfonamides.

Phenols (Ar-OH): Reacting to form sulfonate esters.

Alcohols (-OH): Reacting to form sulfonate esters, particularly with primary alcohols.

This straightforward conjugation chemistry allows a researcher to tether the photoactivatable m-azidobenzenesulfonyl moiety to a specific ligand, transforming it into a bespoke photoaffinity probe. This "tagging" approach enables the ligand to carry the photoreactive group into its specific binding pocket within a complex biological milieu like a cell lysate or even a live cell. nih.gov

Once a photoaffinity probe derived from m-azidobenzenesulfonyl chloride is synthesized, it can be used to trap and identify its biological targets. The general workflow involves incubating the probe with a biological sample, allowing it to bind non-covalently to its target protein(s). Subsequent irradiation with UV light triggers the formation of the reactive nitrene, which covalently crosslinks the probe to the target protein at or near the binding site. nih.gov

The utility of this technique is extensive:

Target Identification: For drugs or bioactive small molecules discovered through phenotypic screens, PAL can identify the specific protein(s) they bind to, which is a critical step in understanding their mechanism of action. nih.gov

Binding Site Mapping: After covalent capture and isolation of the protein-probe complex, proteolytic digestion followed by mass spectrometry (MS/MS) analysis can identify the exact amino acid residue(s) that have been modified by the probe. nih.gov This provides high-resolution information about the ligand's binding site, which is invaluable for structure-activity relationship (SAR) studies and rational drug design.

Profiling the Interactome: The approach can be expanded to profile all the proteins that interact with a small molecule in a complex proteome, revealing both on-target and potential off-target interactions. nih.govnsf.gov

These studies provide a robust basis for employing azido-containing compounds, such as the azidobenzamidines used to probe trypsin, as photoaffinity analogs for studying enzyme-inhibitor interactions. researchgate.net

Exploitation in Click Chemistry for Bioconjugation and Material Science

Beyond its use as a photoactivated crosslinker, the azide group of m-azidobenzenesulfonyl chloride is a key participant in one of the most powerful bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction provides a highly efficient and specific method for covalently linking molecules together. nih.gov

The CuAAC reaction is a cycloaddition between an azide and a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org The reaction is characterized by its high efficiency, mild reaction conditions (often proceeding in aqueous buffers), and remarkable specificity, as the azide and alkyne groups are largely inert to the vast majority of functional groups found in biological systems. nih.govjenabioscience.com

The process requires a catalytic amount of a copper(I) salt. jenabioscience.com Often, this is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), using a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov The addition of a copper-coordinating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the target biomolecules from damage by reactive oxygen species that can be generated under the reaction conditions. nih.govnih.gov

In this context, a molecule functionalized with m-azidobenzenesulfonyl chloride can be "clicked" onto another molecule that has been tagged with a terminal alkyne. This modular approach is central to modern chemical biology, allowing for two-step labeling procedures. For example, a small molecule probe containing an alkyne can be used to label its target protein in a live cell, after which the cell is lysed and an azide-tagged reporter (e.g., a fluorescent dye or biotin) is attached via CuAAC for visualization or enrichment. nih.gov

Table 2: Typical Components of a CuAAC "Click" Reaction

| Component | Role | Example |

| Azide-functionalized molecule | Reaction Partner 1 | A protein modified with m-azidobenzenesulfonyl chloride |

| Alkyne-functionalized molecule | Reaction Partner 2 | A fluorescent dye with a terminal alkyne handle |

| Copper(I) Source | Catalyst | Copper(II) sulfate with sodium ascorbate, or CuBr jenabioscience.comnih.gov |

| Ligand (Optional but recommended) | Catalyst stabilization and acceleration | Tris(benzyltriazolylmethyl)amine (TBTA) nih.gov |

| Solvent | Reaction Medium | Aqueous buffers (Phosphate, HEPES), organic co-solvents (e.g., DMSO, t-BuOH) nih.gov |

The product of the CuAAC reaction is a stable, five-membered 1,2,3-triazole ring. nih.gov This heterocyclic ring is not merely a byproduct but a key structural element that serves as a robust and biologically inert linker connecting the two molecular fragments. beilstein-journals.orgmdpi.com The triazole linkage is resistant to hydrolysis, oxidation, and reduction, making it an ideal covalent bridge for applications in both bioconjugation and material science. researchgate.net

The formation of these linkages allows for the precise and permanent functionalization of a wide array of substrates:

Bioconjugation: Attaching reporter tags like biotin (B1667282) or fluorophores to proteins, nucleic acids, or glycans for detection and imaging. nih.gov

Material Science: Functionalizing polymer surfaces or nanoparticles with biomolecules to create advanced biosensors or drug delivery systems.

Drug Discovery: Synthesizing complex molecules and potential drug candidates by linking molecular building blocks together. nih.gov

The reliability and efficiency of forming these triazole linkages via the CuAAC reaction have established it as one of the most important conjugation methods in modern chemical science.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

Selective Labeling and Functionalization of Biomolecules

The sulfonyl chloride group of m-azidobenzenesulfonyl chloride serves as a reactive moiety for the selective labeling and functionalization of biomolecules, particularly proteins. Sulfonyl chlorides are known to react with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form stable sulfonamide bonds. This reactivity allows for the covalent attachment of the azido-functionalized benzene (B151609) ring to proteins and other biomolecules containing accessible amine groups.

The process of labeling typically involves the reaction of the biomolecule with m-azidobenzenesulfonyl chloride under controlled pH conditions to ensure the selectivity of the reaction towards primary amines. Once the azido (B1232118) moiety is introduced, the biomolecule is endowed with a bioorthogonal handle that can be used for subsequent downstream applications. This "two-step" labeling strategy, where the initial conjugation is followed by a bioorthogonal reaction, allows for greater flexibility and modularity in the design of experiments for probing biological systems.

Copper-Free Click Chemistry Approaches

The azide group introduced onto biomolecules via m-azidobenzenesulfonyl chloride can participate in copper-free click chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This type of reaction is highly valued in chemical biology for its bioorthogonality, meaning it can proceed within a biological environment without interfering with native biochemical processes. rsc.org

In a typical SPAAC reaction, the azide-functionalized biomolecule is reacted with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). The inherent ring strain of the cyclooctyne drives the [3+2] cycloaddition with the azide, forming a stable triazole linkage. nih.gov A key advantage of this approach is the elimination of the need for a copper catalyst, which can be toxic to living cells. This allows for the labeling and visualization of biomolecules in their native environment.

The reaction kinetics of SPAAC are generally fast, enabling the rapid labeling of target molecules. The stability of the resulting triazole bond ensures that the label remains attached to the biomolecule throughout the course of the experiment.

Development as a Component of Heterobifunctional Crosslinking Reagents

The dual functionality of m-azidobenzenesulfonyl chloride makes it a potential building block for the design of heterobifunctional crosslinking reagents. These reagents contain two different reactive groups, allowing for the stepwise conjugation of two different molecules.

Crosslinking Mechanisms Involving Azide Functionality

The azide group can be converted into a highly reactive nitrene intermediate upon photolysis with UV light. This photo-generated nitrene can then undergo a variety of insertion reactions with neighboring molecules, including insertion into C-H and N-H bonds, as well as addition to C=C double bonds. This promiscuous reactivity allows for the formation of covalent crosslinks with a wide range of interacting partners.

The general mechanism for photo-crosslinking with an aryl azide involves the following steps:

Activation: The azide is irradiated with UV light, leading to the loss of nitrogen gas (N₂) and the formation of a singlet nitrene.

Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to a more stable triplet nitrene.

Reaction: The reactive nitrene intermediate can then react with nearby molecules to form a stable covalent bond.

This photo-activated crosslinking is particularly useful for capturing transient or weak interactions between biomolecules, as the covalent bond is formed rapidly upon irradiation.

Design of Photoactivatable Crosslinkers for Molecular Architecture Studies

Building upon the principles of photo-activated crosslinking, m-azidobenzenesulfonyl chloride can be envisioned as a component in the design of photoactivatable crosslinkers for studying molecular architecture. In such a design, the sulfonyl chloride would serve as the first reactive group to attach the crosslinker to a specific site on a biomolecule. The azide group would then act as a photoactivatable crosslinking moiety.

A hypothetical heterobifunctional crosslinker derived from m-azidobenzenesulfonyl chloride could be designed with a spacer arm separating the sulfonyl chloride and the azidophenyl group. The length and chemical nature of this spacer arm could be varied to probe different distances and interaction spaces within a protein or between interacting proteins.

The general workflow for using such a photoactivatable crosslinker would be:

Conjugation: The sulfonyl chloride end of the crosslinker is reacted with the target biomolecule.

Interaction: The labeled biomolecule is allowed to interact with its binding partner(s).

Photo-activation: The sample is irradiated with UV light to activate the azide group, leading to the formation of a covalent crosslink with the interacting partner.

Analysis: The crosslinked products are then analyzed using techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners and map the sites of interaction.

Advanced Methodological Considerations and Future Research Directions

Chemo- and Regioselectivity in Reactions Involving m-Azidobenzenesulfonyl Chloride

The m-azidobenzenesulfonyl chloride molecule possesses two primary reactive sites: the sulfonyl chloride group and the azide (B81097) moiety. The inherent challenge and synthetic opportunity lie in selectively addressing one site in the presence of the other. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonate esters, respectively. The azide group, while generally less reactive towards common nucleophiles, can participate in various transformations, most notably 1,3-dipolar cycloadditions.

Achieving high chemo- and regioselectivity in reactions involving m-azidobenzenesulfonyl chloride is paramount for its effective use in complex molecule synthesis. The selection of reaction partners and conditions plays a crucial role in directing the outcome. For instance, in reactions with amino alcohols, the more nucleophilic amine group will preferentially attack the sulfonyl chloride, leading to the formation of a sulfonamide while leaving the alcohol and azide functionalities intact. This selectivity allows for subsequent modifications at the other positions.

The regioselectivity of the azide group is most relevant in cycloaddition reactions. For example, in the Huisgen 1,3-dipolar cycloaddition with unsymmetrical alkynes, the electronic nature of the substituents on the alkyne can influence the regiochemical outcome, leading to the formation of either 1,4- or 1,5-disubstituted 1,2,3-triazoles. While specific studies on the regioselectivity of m-azidobenzenesulfonyl chloride in these reactions are not extensively documented, the principles governing these transformations with other aryl azides can be applied.

Future research in this area should focus on developing novel catalytic systems that can enhance the chemo- and regioselectivity of reactions involving m-azidobenzenesulfonyl chloride. This could involve the use of protecting groups to temporarily mask one reactive site or the development of catalysts that can selectively activate either the sulfonyl chloride or the azide moiety.

Mechanistic Investigations of Azide-Mediated Transformations

A thorough understanding of the reaction mechanisms governing the transformations of m-azidobenzenesulfonyl chloride is essential for optimizing existing reactions and discovering new ones. The nucleophilic substitution at the sulfonyl chloride center is generally believed to proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and solvent conditions. For closely related 2-azidobenzenesulfonamides, intramolecular reactions can occur where the azide group participates in the transformation. For instance, attempted N-alkylation of 2-azidobenzamide can lead to the formation of benzotriazinones and quinazolinones, suggesting a pathway involving the azide moiety.

The azide group itself can undergo a variety of transformations, the mechanisms of which are of significant interest. The thermal or photochemical decomposition of aryl azides can generate highly reactive nitrene intermediates. These nitrenes can then undergo a range of reactions, including C-H insertion, aziridination of alkenes, and rearrangement reactions. The electronic nature of the substituent at the meta position, in this case, the sulfonyl chloride group, can influence the stability and reactivity of the resulting nitrene.

Mechanistic investigations into the 1,3-dipolar cycloaddition reactions of m-azidobenzenesulfonyl chloride are also crucial. Understanding the frontier molecular orbital interactions between the azide and the dipolarophile can provide insights into the reactivity and regioselectivity of these reactions. Computational studies can be particularly valuable in elucidating the transition state structures and activation energies associated with these transformations.

Future work in this area should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, along with computational modeling to gain a deeper understanding of the reaction mechanisms. These studies will be instrumental in predicting and controlling the outcomes of reactions involving m-azidobenzenesulfonyl chloride.

Innovation in Reaction Conditions for Efficiency and Scalability

The scalability of reactions involving m-azidobenzenesulfonyl chloride is also a critical consideration. Processes that are efficient on a laboratory scale may not be readily transferable to industrial production. Research into scalable synthesis focuses on the use of robust and inexpensive reagents and catalysts, as well as the development of purification methods that are amenable to large-scale operations. For instance, the development of automated continuous synthesis and isolation processes for aryl sulfonyl chlorides has been shown to significantly improve spacetime yield compared to batch processes. mdpi.com

The table below summarizes some of the innovative approaches being explored to enhance the efficiency and scalability of reactions related to aryl sulfonyl chlorides.

| Methodology | Advantages | Challenges |

| Continuous Flow Synthesis | Enhanced heat and mass transfer, improved safety, potential for automation and scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Scalability can be challenging, potential for localized overheating. |

| Catalyst Immobilization | Facilitates catalyst recovery and reuse, simplifies product purification. | Potential for reduced catalytic activity compared to homogeneous catalysts. |

Future research will likely focus on the integration of these innovative technologies to develop even more efficient and sustainable synthetic routes to and from m-azidobenzenesulfonyl chloride.

Integration with High-Throughput Synthesis and Screening Platforms

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has led to the development of high-throughput synthesis (HTS) and screening platforms. m-Azidobenzenesulfonyl chloride, with its two distinct reactive handles, is an ideal scaffold for the generation of such libraries. The sulfonyl chloride can be reacted with a diverse set of amines or alcohols, while the azide group can be functionalized using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The integration of m-azidobenzenesulfonyl chloride into HTS workflows allows for the rapid generation of hundreds or even thousands of new compounds. nih.govresearchgate.net These libraries can then be screened for biological activity or other desired properties. For example, a library of sulfonamides derived from m-azidobenzenesulfonyl chloride could be synthesized in a parallel fashion and then subjected to a high-throughput screen to identify potential enzyme inhibitors. nih.govresearchgate.net

The development of robust and efficient strategies for the high-throughput synthesis of azide-containing building blocks is a key area of research. nih.govresearchgate.net These methods often employ solid-phase synthesis techniques, where the starting material is attached to a polymer support, allowing for easy purification by simple filtration and washing steps. The final products are then cleaved from the support to yield the desired library of compounds.

The table below outlines a general workflow for the integration of m-azidobenzenesulfonyl chloride into a high-throughput synthesis and screening platform.

| Step | Description | Key Considerations |

| 1. Library Design | Selection of diverse building blocks (e.g., amines, alkynes) to be reacted with m-azidobenzenesulfonyl chloride. | Structural diversity, physicochemical properties, synthetic accessibility. |

| 2. Parallel Synthesis | Automated or semi-automated synthesis of the compound library in a multi-well plate format. | Reaction optimization, purification methods (e.g., solid-phase extraction). |

| 3. High-Throughput Screening | Screening of the compound library against a biological target or for a specific property. | Assay development, data analysis. |

| 4. Hit Identification and Validation | Identification of active compounds ("hits") and confirmation of their activity through secondary assays. | Hit confirmation, dose-response analysis. |

Future advancements in this area will likely involve the development of more sophisticated automation platforms and the integration of artificial intelligence and machine learning for library design and data analysis.

Theoretical and Computational Approaches to Predict Reactivity and Product Profiles

Theoretical and computational chemistry have become indispensable tools for understanding and predicting the reactivity of organic molecules. In the context of m-azidobenzenesulfonyl chloride, computational methods can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms. Density functional theory (DFT) calculations, for example, can be used to model the transition states of reactions involving the sulfonyl chloride and azide groups, allowing for the prediction of activation energies and reaction rates.

These computational approaches can also be used to predict the chemo- and regioselectivity of reactions. By calculating the relative energies of different possible products and transition states, it is possible to predict which reaction pathway is most likely to be favored under a given set of conditions. This information can be invaluable in the design of new synthetic strategies and the optimization of existing ones.

Furthermore, computational methods can be used to predict the spectroscopic properties of m-azidobenzenesulfonyl chloride and its derivatives, which can aid in their characterization. For example, calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm the structure of a newly synthesized compound.

The table below lists some of the key computational methods and their applications in the study of m-azidobenzenesulfonyl chloride.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, prediction of reaction pathways and activation energies. |

| Ab initio methods | High-accuracy calculations of molecular properties, often used as a benchmark for other methods. |

| Molecular Dynamics (MD) simulations | Simulation of the dynamic behavior of molecules in solution, providing insights into solvent effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that relate the chemical structure of a molecule to its biological activity. |

The continued development of more accurate and efficient computational methods, coupled with advances in computing power, will undoubtedly lead to a deeper understanding of the chemistry of m-azidobenzenesulfonyl chloride and facilitate the discovery of new applications.

Exploration of Novel Reactivity Patterns for m-Azidobenzenesulfonyl Chloride

While the reactions of the sulfonyl chloride and azide groups are well-established, there is still significant potential for the discovery of novel reactivity patterns for m-azidobenzenesulfonyl chloride. This could involve the development of new catalytic systems that enable previously inaccessible transformations or the exploration of reactions that involve the simultaneous participation of both the sulfonyl chloride and the azide moieties.

One area of interest is the development of intramolecular reactions that can lead to the formation of complex heterocyclic structures. For example, a suitably positioned nucleophile within the same molecule could react with the sulfonyl chloride, while the azide group could participate in an intramolecular cycloaddition or nitrene insertion reaction. Such tandem reactions could provide a rapid and efficient means of constructing novel molecular scaffolds. Indeed, intramolecular 1,3-dipolar cycloadditions between an azide and an alkyne or nitrile have been utilized in the synthesis of triazolo- and tetrazolo-benzothiadiazepines starting from 2-azidobenzenesulfonyl chloride. hud.ac.uk

The generation of a sulfonyl nitrene from the azide group could also open up new avenues of reactivity. While the chemistry of sulfonyl nitrenes is well-known, the presence of the sulfonyl chloride group in the same molecule could lead to unique and interesting transformations.

The exploration of novel reactivity patterns will require a combination of creative synthetic design, serendipitous discovery, and a deep understanding of fundamental reaction mechanisms. The insights gained from such studies will not only expand the synthetic utility of m-azidobenzenesulfonyl chloride but also contribute to the broader field of organic chemistry.

Q & A

Q. What are the critical safety precautions for handling m-azidobenzenesulfonyl chloride in laboratory settings?

m-Azidobenzenesulfonyl chloride contains both sulfonyl chloride and azide functional groups, which pose dual hazards. The sulfonyl chloride group is corrosive and reacts exothermically with water, requiring storage in moisture-free environments (e.g., sealed desiccators) . The azide group is shock-sensitive and thermally unstable; avoid friction, heat, or contact with heavy metals to prevent explosive decomposition . Personal protective equipment (PPE) must include nitrile gloves, splash goggles, and flame-resistant lab coats. Immediate decontamination protocols for spills involve neutralization with sodium bicarbonate followed by ethanol rinsing .

Q. How can researchers confirm the purity and structural identity of m-azidobenzenesulfonyl chloride?

Characterization should combine spectroscopic and chromatographic methods:

- NMR : Compare H and C spectra to computational predictions (e.g., using PubChem’s InChI key system for structural validation) .

- FT-IR : Identify sulfonyl chloride (S=O stretching at ~1370–1350 cm and ~1170–1150 cm) and azide (asymmetric N stretch at ~2100 cm) .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Calibrate against reference standards from authoritative databases like NIST Chemistry WebBook .

Q. What are the standard synthetic routes for m-azidobenzenesulfonyl chloride?

While direct synthesis protocols are scarce, analogous sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) are typically synthesized via chlorination of sulfonic acids using PCl or SOCl under anhydrous conditions . For the meta-azido derivative, diazotization of m-aminobenzenesulfonic acid followed by azide substitution (e.g., using NaN) is a plausible pathway. Reaction progress should be monitored via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) .

Advanced Research Questions

Q. How does the azide group in m-azidobenzenesulfonyl chloride influence its reactivity in Cu(I)-catalyzed click chemistry?

The azide group enables cycloaddition with terminal alkynes to form triazole linkages. However, competing hydrolysis of the sulfonyl chloride group in aqueous conditions requires precise pH control (optimal pH 7–8). A two-phase system (e.g., water/DCM) with a Cu(I)-TBTA catalyst enhances regioselectivity for 1,4-triazoles. Kinetic studies show a second-order dependence on azide and alkyne concentrations, with rate constants (~10 Ms) comparable to benzyl azide derivatives .

Q. What experimental strategies mitigate thermal instability during reactions involving m-azidobenzenesulfonyl chloride?

- Temperature Control : Conduct reactions below 30°C using ice baths or jacketed reactors.

- Solvent Selection : Use low-polarity solvents (e.g., THF, dioxane) to reduce exothermic side reactions.

- Additives : Stabilize the azide group with chelating agents (e.g., EDTA) to sequester trace metals that catalyze decomposition .

- In Situ Monitoring : Employ Raman spectroscopy to detect early signs of N vibrational mode shifts indicative of instability .

Q. How should researchers address contradictory data in solvent-dependent sulfonylation efficiency studies?

Contradictions often arise from solvent polarity effects on the electrophilicity of the sulfonyl chloride group. To resolve discrepancies:

- Control Experiments : Compare reaction rates in aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map solvent-dependent activation energies for sulfonylation .

- Statistical Analysis : Apply multivariate regression to isolate solvent polarity (measured by ET scale) as a variable .

Methodological Notes

- Data Validation : Cross-reference experimental results with NIST thermodynamic data (e.g., enthalpy of formation) to confirm consistency .

- Ethical Compliance : For studies involving biological applications, adhere to protocols for hazardous chemical use outlined in institutional safety reviews .

- Reproducibility : Document reaction conditions (e.g., humidity, light exposure) as per guidelines in Advanced Journal of Chemistry to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.